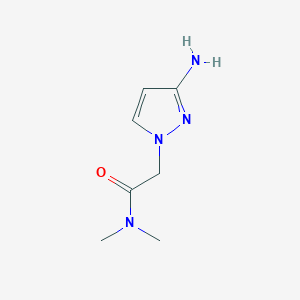

2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Description

Properties

IUPAC Name |

2-(3-aminopyrazol-1-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-10(2)7(12)5-11-4-3-6(8)9-11/h3-4H,5H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGGQGYJERSBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

This guide provides a comprehensive technical overview for the synthesis and characterization of the novel pyrazole derivative, 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide. The content is structured to provide researchers, medicinal chemists, and drug development professionals with a robust framework, blending established chemical principles with practical, field-proven insights. This document emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a deep and applicable understanding of the methodology.

Introduction and Strategic Importance

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][2] The title compound, 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide, is a functionalized aminopyrazole designed as a versatile building block for chemical library synthesis. The strategic incorporation of a dimethylacetamide moiety at the N-1 position of the pyrazole ring introduces a polar, amide-containing side chain, which can significantly influence solubility and pharmacokinetic properties. The primary amino group at the C-3 position serves as a key synthetic handle for further derivatization, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

This guide will detail a proposed synthetic route based on the well-established N-alkylation of pyrazoles, followed by a thorough discussion of the analytical techniques required for unambiguous structural confirmation and purity assessment.

Proposed Synthetic Pathway: N-Alkylation of 3-Aminopyrazole

The synthesis of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide is most efficiently achieved via the direct N-alkylation of 3-aminopyrazole with 2-chloro-N,N-dimethylacetamide. This reaction is a classic example of nucleophilic substitution, where the pyrazole nitrogen acts as the nucleophile.

Reaction Overview

The core transformation involves the deprotonation of the pyrazole N-H by a suitable base to generate a pyrazolate anion, which then displaces the chloride from 2-chloro-N,N-dimethylacetamide.

Caption: Synthetic route to the target compound via N-alkylation.

Mechanistic Considerations and Regioselectivity

A critical aspect of alkylating unsymmetrical pyrazoles like 3-aminopyrazole is regioselectivity. The pyrazole ring contains two nitrogen atoms, and alkylation can potentially occur at either N-1 or N-2.

-

Steric Hindrance: The amino group at the C-3 position creates steric hindrance, making the adjacent N-2 position less accessible to the incoming electrophile. Alkylation is therefore sterically favored at the more accessible N-1 position.[3]

-

Electronic Effects: While both nitrogens are nucleophilic, the electronic distribution within the pyrazolate anion directs the reaction. The N-1 position is generally favored in base-catalyzed alkylations of 3-substituted pyrazoles.[4][5]

The choice of a non-nucleophilic base is paramount to prevent competing side reactions with the electrophilic alkylating agent. A moderately strong base like potassium carbonate (K₂CO₃) is ideal as it is sufficient to deprotonate the pyrazole N-H without promoting hydrolysis of the chloroacetamide.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis relies on the anhydrous conditions and careful monitoring of the reaction progress.

Materials and Reagents:

-

3-Aminopyrazole (CAS: 1820-80-0)[6]

-

2-Chloro-N,N-dimethylacetamide (CAS: 2675-89-0)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-aminopyrazole (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 eq). Stir the suspension vigorously for 15-20 minutes at room temperature. Rationale: This step ensures the formation of the pyrazolate anion, the active nucleophile for the subsequent alkylation.

-

Alkylation: Add 2-chloro-N,N-dimethylacetamide (1.1 eq) dropwise to the suspension. Rationale: A slight excess of the alkylating agent ensures complete consumption of the limiting 3-aminopyrazole. Dropwise addition helps to control any potential exotherm.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volumes). Rationale: This aqueous workup removes the inorganic base (K₂CO₃) and the highly polar DMF solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the pure product.

Safety Precautions:

-

3-Aminopyrazole is a potentially hazardous substance and may cause irritation to the eyes, skin, and respiratory tract.[6]

-

2-Chloro-N,N-dimethylacetamide is a reactive alkylating agent and should be handled with care.

-

All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are predicted based on the known spectroscopic behavior of related structures.[5][7]

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₁₂N₄O |

| Molecular Weight | 168.19 g/mol |

| Monoisotopic Mass | 168.1011 Da |

| Appearance | Expected to be an off-white to pale yellow solid |

| Solubility | Soluble in polar organic solvents (MeOH, DMSO, DMF) |

Data sourced from PubChem CID 47003138.[8]

Spectroscopic Analysis

Caption: Workflow for the analytical characterization of the target compound.

3.2.1 ¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

-

δ 7.3-7.4 ppm (d, 1H): Pyrazole C5-H. Expected to be a doublet due to coupling with C4-H.

-

δ 5.6-5.7 ppm (d, 1H): Pyrazole C4-H. Expected to be a doublet due to coupling with C5-H.

-

δ 5.0-5.2 ppm (s, 2H): -NH₂. A broad singlet, exchangeable with D₂O.

-

δ 4.8-4.9 ppm (s, 2H): -CH₂- (methylene bridge). A sharp singlet as there are no adjacent protons.

-

δ 2.9-3.0 ppm (s, 3H): N-CH₃. One of the two dimethylamide methyl groups.

-

δ 2.8-2.9 ppm (s, 3H): N-CH₃. The second dimethylamide methyl group. Note: The two methyl groups may be non-equivalent due to restricted rotation around the amide C-N bond, appearing as two distinct singlets.[7]

3.2.2 ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

-

δ ~167 ppm: C=O (amide carbonyl).

-

δ ~155 ppm: C3 (pyrazole ring, attached to NH₂).

-

δ ~138 ppm: C5 (pyrazole ring).

-

δ ~95 ppm: C4 (pyrazole ring).

-

δ ~52 ppm: -CH₂- (methylene bridge).

-

δ ~36 ppm: N-CH₃ (dimethylamide methyl).

-

δ ~35 ppm: N-CH₃ (dimethylamide methyl).

3.2.3 Mass Spectrometry (ESI+)

-

Expected m/z: 169.1084 [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

3.2.4 Infrared (IR) Spectroscopy

-

~3300-3400 cm⁻¹: N-H stretching (primary amine), two bands expected.

-

~1650 cm⁻¹: C=O stretching (amide).

-

~1590-1620 cm⁻¹: C=N and C=C stretching (pyrazole ring).

-

~1200-1300 cm⁻¹: C-N stretching.

Conclusion and Future Applications

This guide outlines a reliable and scientifically grounded approach for the synthesis and characterization of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide. The proposed N-alkylation strategy is regioselective and utilizes common laboratory reagents, making it highly accessible. The detailed characterization plan provides a clear roadmap for structural verification and purity assessment, ensuring the quality of the material for subsequent use.

As a versatile chemical intermediate, this compound is primed for application in the synthesis of focused libraries for drug discovery. The primary amine can be readily acylated, alkylated, or used in condensation reactions to install a wide variety of functional groups, enabling the rapid exploration of chemical diversity in the pursuit of novel bioactive molecules.

References

-

Ovid. (n.d.). Reactions of 3-aminopyrazole derivatives with...: Archives of Pharmacal Research. Retrieved from [Link]

-

ARKAT USA, Inc. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. Retrieved from [Link]

- Google Patents. (n.d.). US3920693A - Production of 3-aminopyrazoles.

-

Royal Society of Chemistry. (n.d.). Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(3-amino-1h-pyrazol-1-yl)-n,n-dimethylacetamide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Retrieved from [Link]

-

Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

-

ResearchGate. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. Retrieved from [Link]

-

The Heterocyclist. (2015). Regioselective synthesis of 3- and 5-aminopyrazoles. Retrieved from [Link]

-

MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3394. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(3-amino-1h-pyrazol-1-yl)-n-methylacetamide. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [guidechem.com]

- 7. N,N-Dimethylacetamide(127-19-5) 1H NMR [m.chemicalbook.com]

- 8. PubChemLite - 2-(3-amino-1h-pyrazol-1-yl)-n,n-dimethylacetamide (C7H12N4O) [pubchemlite.lcsb.uni.lu]

physicochemical properties of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Abstract

This technical guide provides a comprehensive analysis of the core , a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the scarcity of published experimental data for this specific molecule, this document serves as a foundational resource, combining high-quality in silico predictions with detailed, field-proven experimental protocols for empirical determination. The guide is structured to provide not just data, but a deep understanding of the causal relationships between a molecule's structure and its behavior in a biological context. We will explore lipophilicity (LogP/LogD), ionization constant (pKa), and aqueous solubility, elucidating how these parameters collectively influence the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a potential drug candidate. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemical scaffold in their discovery programs.

The Central Role of Physicochemical Properties in Drug Discovery

The journey from a hit compound to a marketed drug is fraught with challenges, with a significant rate of attrition during development.[1] A primary driver of this failure is a suboptimal physicochemical profile. Properties such as lipophilicity, solubility, and ionization constant are not mere physical measurements; they are fundamental determinants of a drug's interaction with the complex biological system.[2][3] These characteristics govern a molecule's ability to be absorbed from the gastrointestinal tract, distribute to the target tissue, avoid rapid metabolism, and ultimately be excreted from the body.[4]

Optimizing these properties is a delicate balancing act. For instance, increasing lipophilicity can enhance membrane permeability and binding to a hydrophobic target, but excessive lipophilicity often leads to poor solubility, increased metabolic clearance, and potential off-target toxicity.[5] Therefore, a thorough understanding and early-stage characterization of a compound's physicochemical properties are paramount for identifying promising candidates and guiding lead optimization efforts, ultimately reducing the likelihood of late-stage failures.[1][4]

Introducing 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

This guide focuses on the compound 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide. Its structure features a 3-aminopyrazole ring, a common scaffold in medicinal chemistry known for a wide range of biological activities, linked via an N-acetic acid amide to a dimethylamine terminus. This combination of a heterocyclic core with a flexible, polar side chain presents an interesting profile for drug design.

Chemical Structure:

Caption: Workflow for Chromatographic LogD Determination.

Ionization Constant (pKa): The Determinant of Charge

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and neutral forms. It is a critical parameter as the charge state of a molecule profoundly impacts its solubility, permeability, target binding, and potential for ion-channel-mediated toxicity. [4][6]

Predicted Ionization Profile

For 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide, the primary ionizable center is the amino group on the pyrazole ring, which is basic. The pKa of 3-aminopyrazole is typically in the range of 4-5. Therefore, at physiological pH (7.4), the compound will exist predominantly in its neutral, uncharged form. The amide nitrogen is generally considered non-basic. This profile is favorable, as the neutral form is better able to cross cell membranes via passive diffusion.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values, provided sufficient compound is available. [7] Causality: This technique involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve, where the molecule's buffering capacity is at its maximum.

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh a sufficient amount of the compound (typically 1-5 mg) and dissolve it in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility across the pH range. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titration:

-

Place the sample solution in a thermostatted vessel under an inert atmosphere (e.g., argon) to prevent CO₂ absorption.

-

Begin titrating with a standardized solution of HCl (to determine basic pKa's) or KOH (for acidic pKa's).

-

Add the titrant in small, precise increments using an autoburette, recording the pH value after each addition has stabilized.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point. This can be determined precisely by calculating the first or second derivative of the titration curve, where the inflection point will appear as a peak or zero-crossing, respectively. Specialized software is typically used for this analysis.

-

Caption: Workflow for a High-Throughput Kinetic Solubility Assay.

Conclusion: A Profile Primed for Exploration

The physicochemical profile of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide, based on robust in silico prediction, is that of a polar, hydrophilic molecule with high predicted aqueous solubility and a primary basic center that will be largely neutral at physiological pH. While these characteristics are favorable for solubility, they may present a challenge for passive membrane permeability.

This technical guide provides the essential theoretical framework and detailed, actionable experimental protocols required to empirically validate these predictions. A thorough characterization of the LogD, pKa, and solubility is a non-negotiable first step for any research program intending to use this compound or its derivatives. The insights gained from these measurements will be invaluable for designing molecules with a balanced property profile, thereby increasing the probability of success in the complex endeavor of drug discovery.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015).

- Gleeson, M. P., Hersey, A., & Montanari, D. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.

- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- WuXi AppTec. (n.d.). Physicochemical Property Study. WuXi AppTec DMPK.

- PubChemLite. (n.d.). 2-(3-amino-1h-pyrazol-1-yl)-n,n-dimethylacetamide. PubChemLite.

- INRS. (2009). Methods for determining the physico-chemical properties under REACH 1/2. Prévention du risque chimique.

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.

- Nakov, N. (2021).

- Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. Royal Society of Chemistry Books.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. openaccessebooks.com [openaccessebooks.com]

- 7. books.rsc.org [books.rsc.org]

2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide CAS number and identifiers

An In-depth Technical Guide to 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Executive Summary

This guide provides a comprehensive technical overview of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide, a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. While not an end-product therapeutic itself, this molecule serves as a critical intermediate, embodying the versatile and pharmacologically significant 3-aminopyrazole scaffold. This scaffold is a cornerstone in the development of potent kinase inhibitors, a class of targeted therapies that has revolutionized oncology and the treatment of inflammatory diseases.[1][2][3][4]

This document details the compound's core identifiers, physicochemical properties, and a proposed, mechanistically justified synthetic protocol. Furthermore, it contextualizes the molecule's importance by exploring the role of the 3-aminopyrazole core as a "privileged" structure in kinase inhibition, particularly in targeting enzymes like AXL kinase.[1][2] This guide is intended for researchers, synthetic chemists, and drug development professionals, offering both foundational data and field-proven insights into the strategic application of this valuable chemical building block.

Compound Identification

Precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility. The following table summarizes the key identifiers for 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide.

| Identifier | Value | Source |

| CAS Number | 1178252-80-6 | [5] |

| IUPAC Name | 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide | [6] |

| Molecular Formula | C₇H₁₂N₄O | [6] |

| Molecular Weight | 168.19 g/mol | [6] |

| Canonical SMILES | CN(C)C(=O)CN1C=CC(=N1)N | [6] |

| InChI Key | RMGGQGYJERSBJF-UHFFFAOYSA-N | [6] |

| InChI String | InChI=1S/C7H12N4O/c1-10(2)7(12)5-11-4-3-6(8)9-11/h3-4H,5H2,1-2H3,(H2,8,9) | [6] |

Physicochemical Properties

The physicochemical properties of an intermediate are critical for designing reaction conditions, purification strategies, and formulation approaches. The data below are computationally predicted values sourced from publicly available databases.

| Property | Predicted Value | Notes |

| Monoisotopic Mass | 168.1011 Da | [6] |

| XlogP | -0.5 | Indicates high hydrophilicity. |

| Hydrogen Bond Donors | 1 (from the amine group) | Influences solubility and intermolecular interactions. |

| Hydrogen Bond Acceptors | 4 (2x N-pyrazole, 1x N-amide, 1x O-amide) | Influences solubility and potential for binding interactions. |

| Topological Polar Surface Area | 67.9 Ų | Suggests good potential for cell permeability. |

| Boiling Point | Not available | As a solid, decomposition may occur before boiling. |

| Melting Point | Not available | Expected to be a crystalline solid at room temperature. |

Synthesis and Mechanistic Rationale

The synthesis of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a straightforward yet illustrative example of N-alkylation on a heterocyclic core. The strategy hinges on the nucleophilic character of the pyrazole ring nitrogen.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the C-N bond between the pyrazole ring and the acetamide side chain. This reveals two commercially available or readily synthesized starting materials: 3-aminopyrazole and a suitable N,N-dimethylacetamide derivative bearing a leaving group, such as 2-chloro-N,N-dimethylacetamide.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol: N-Alkylation

This protocol describes a standard laboratory-scale synthesis. The causality behind each choice of reagent and condition is explained to ensure adaptability and troubleshooting.

Step 1: Deprotonation of 3-Aminopyrazole

-

To a stirred solution of 3-aminopyrazole (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile, add a non-nucleophilic base (1.1 eq).

-

Causality: A strong base like Sodium Hydride (NaH) is ideal. It irreversibly deprotonates the pyrazole N-H, creating a highly nucleophilic pyrazolide anion. Using a slight excess ensures complete conversion. A polar aprotic solvent is chosen because it solvates the sodium cation, leaving the pyrazolide anion "naked" and highly reactive for the subsequent Sₙ2 reaction.

-

-

Stir the mixture at room temperature for 30-60 minutes under an inert atmosphere (e.g., Nitrogen or Argon).

-

Causality: This allows for complete deprotonation and formation of the anion. An inert atmosphere is crucial as NaH reacts violently with water, and the anion can be quenched by atmospheric moisture.

-

Step 2: Nucleophilic Substitution (Alkylation)

-

Slowly add a solution of 2-chloro-N,N-dimethylacetamide (1.05 eq) in the same solvent to the reaction mixture.

-

Causality: The pyrazolide anion attacks the electrophilic carbon bearing the chlorine atom in an Sₙ2 reaction, displacing the chloride ion and forming the desired C-N bond. Adding the electrophile slowly helps control any potential exotherm.

-

Step 3: Reaction Monitoring and Workup

-

Heat the reaction mixture to 50-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Causality: Gentle heating increases the reaction rate. Monitoring is essential to determine the reaction endpoint, preventing side reactions or decomposition from prolonged heating.

-

-

Once complete, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Causality: The quench protonates any unreacted base or anion. Saturated NH₄Cl is a mild acidic source used to neutralize the basic reaction mixture without being overly aggressive.

-

-

Extract the aqueous layer with an organic solvent like Ethyl Acetate or Dichloromethane (3x).

-

Causality: The product is expected to be more soluble in the organic phase, allowing for its separation from inorganic salts and the DMF solvent.

-

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: This is a standard workup procedure to remove residual water and salts, isolating the crude product.

-

Purification and Characterization

The crude product should be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent. The purified fractions, as identified by TLC, are combined and concentrated to yield the final product, which can then be characterized by:

-

¹H and ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (N-H, C=O).

Relevance in Medicinal Chemistry and Drug Discovery

The true value of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide lies in its role as a scaffold and intermediate for creating more complex, high-value molecules.

The 3-Aminopyrazole Scaffold: A Privileged Kinase Hinge-Binder

The 3-aminopyrazole core is a well-established "privileged scaffold" in medicinal chemistry.[3][7] This means it is a molecular framework that can bind to multiple biological targets. Specifically, it is an exceptional "hinge-binder" for protein kinases.

-

Mechanism of Action: The N-H of the amino group and one of the pyrazole ring nitrogens act as a bidentate hydrogen bond donor-acceptor pair. This pattern perfectly complements the hydrogen bonding motif found in the "hinge region" of the ATP-binding pocket of most kinases, leading to high-affinity binding.

-

Proven Target: Research has demonstrated that 3-aminopyrazole derivatives are potent and selective inhibitors of AXL kinase, a receptor tyrosine kinase implicated in cancer progression, metastasis, and drug resistance.[1][2] They have also been developed as inhibitors for other kinases like the Fibroblast Growth Factor Receptors (FGFR).[4]

Role as an Intermediate in a Drug Discovery Workflow

This compound is not the final drug but a key building block. The primary amine at the C3 position is a synthetic handle that can be further functionalized to build out a complete kinase inhibitor. The N,N-dimethylacetamide group, meanwhile, modulates solubility and provides a vector for exploring structure-activity relationships (SAR).

Caption: Role of the title compound in a drug discovery workflow.

Handling and Safety Considerations

As with any laboratory chemical, 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Precursor Hazards: The synthesis involves hazardous materials. Sodium hydride is highly flammable and reacts violently with water. 2-chloro-N,N-dimethylacetamide is a potential irritant and alkylating agent. The parent solvent, N,N-dimethylacetamide, is associated with hepatotoxicity with chronic exposure.[8] All necessary safety precautions for these reagents must be strictly followed.

Conclusion

2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide represents a foundational element in modern medicinal chemistry. Its strategic importance is derived from the potent biological activity of the 3-aminopyrazole scaffold, which serves as a high-affinity anchor for kinase enzymes. By understanding its synthesis, properties, and role as a versatile intermediate, research and development teams can effectively leverage this compound to accelerate the discovery and design of next-generation targeted therapies. The continued exploration of derivatives built from this core promises to yield novel drug candidates for a range of challenging diseases.

References

-

Chan, S., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry. [Link]

-

ACS Publications. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. [Link]

-

National Institutes of Health (NIH). (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

-

National Institutes of Health (NIH). (n.d.). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]

-

PubChem. (n.d.). 2-(3-amino-1h-pyrazol-1-yl)-n,n-dimethylacetamide. [Link]

-

Wikipedia. (n.d.). Dimethylacetamide. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. theclinivex.com [theclinivex.com]

- 6. PubChemLite - 2-(3-amino-1h-pyrazol-1-yl)-n,n-dimethylacetamide (C7H12N4O) [pubchemlite.lcsb.uni.lu]

- 7. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dimethylacetamide - Wikipedia [en.wikipedia.org]

A Technical Guide to the Biological Activity of Novel Aminopyrazole Acetamide Derivatives

Foreword: The Strategic Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a complex endeavor, often guided by the principle of "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets. The aminopyrazole nucleus is a quintessential example of such a scaffold, forming the core of numerous approved drugs and clinical candidates with activities spanning oncology, inflammation, and infectious diseases.[1][2][3][4][5] Similarly, the acetamide moiety is a versatile functional group frequently incorporated into drug candidates to modulate physicochemical properties and establish critical hydrogen bonding interactions with target proteins.[6][7][8]

This technical guide delves into the synergistic potential unlocked by the chemical fusion of these two pharmacophores. We will explore the diverse biological activities of novel aminopyrazole acetamide derivatives, moving beyond a mere catalog of effects to dissect the underlying mechanisms of action and the experimental frameworks required for their rigorous evaluation. This document is designed for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable, field-proven protocols to empower the next wave of discovery in this promising chemical space.

Section 1: Anticancer Activity: Targeting Uncontrolled Proliferation

The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer.[9] Aminopyrazole derivatives have emerged as a powerful class of kinase inhibitors, with several compounds targeting critical nodes in oncogenic pathways.[9][10][11] The strategic addition of an acetamide group can enhance binding affinity and selectivity, leading to potent antiproliferative agents.

Core Mechanism: Kinase Inhibition

Many aminopyrazole acetamide derivatives function as ATP-competitive inhibitors of protein kinases.[9][12] The aminopyrazole core often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket. This foundational interaction anchors the inhibitor, allowing other parts of the molecule, including the acetamide tail, to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.[11]

Key kinase families targeted by these derivatives include:

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various tumors. Specific aminopyrazole derivatives have been developed to inhibit both wild-type and gatekeeper mutant versions of FGFRs, a common mechanism of acquired resistance.[13]

-

Aurora Kinases: As key regulators of mitosis, Aurora kinases are attractive targets for cancer therapy. Derivatives like Tozasertib, built on a 3-aminopyrazole scaffold, effectively inhibit these enzymes, leading to mitotic arrest and apoptosis.[9][11]

-

Cyclin-Dependent Kinases (CDKs): These enzymes govern cell cycle progression. Novel pyrazole derivatives have shown significant CDK2 inhibitory activity, preventing the G1/S phase transition in cancer cells.[14]

Visualization: Generic Kinase Inhibition Pathway

The following diagram illustrates the fundamental mechanism of ATP-competitive kinase inhibition, where the aminopyrazole acetamide derivative occupies the ATP-binding site, preventing the phosphorylation of a downstream substrate and halting the signaling cascade.

Caption: ATP-competitive kinase inhibition by an aminopyrazole acetamide derivative.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the anticancer activity of a compound by measuring its effect on cell viability.[15] The MTT assay is a colorimetric method that relies on the reduction of yellow tetrazolium bromide (MTT) to purple formazan crystals by metabolically active cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on cancer cell lines.

Materials:

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)[14]

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Procedure:

-

Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme.[17][18]

Objective: To determine the IC50 of a test compound against a specific protein kinase.

Materials:

-

Purified recombinant kinase (e.g., FGFR2, Aurora A)

-

Specific substrate for the kinase (e.g., a peptide or protein like histone H1)[19]

-

Kinase buffer

-

ATP (including a radiolabeled version, e.g., γ-[³²P]ATP, for traditional methods, or use a non-radioactive detection method)[19][20]

-

Test compounds dissolved in DMSO

-

Stop solution (e.g., SDS loading dye or EDTA)

-

Detection system (e.g., SDS-PAGE and autoradiography for radioactive assays, or luminescence/fluorescence-based kits)[17][19]

Procedure:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a master mix containing the kinase buffer, the purified kinase, and its substrate.

-

Inhibitor Addition: Add various concentrations of the aminopyrazole acetamide derivative (or DMSO as a vehicle control) to the reaction tubes. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate Reaction: Start the kinase reaction by adding a solution of ATP (spiked with γ-[³²P]ATP if using the radioactive method). The final ATP concentration should be close to its Km value for the kinase. Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).[19]

-

Terminate Reaction: Stop the reaction by adding a stop solution, such as 4x SDS loading dye, and boiling the samples for 5 minutes.[18]

-

Separation and Detection:

-

For Radioactive Assays: Separate the reaction products using SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.[19][20]

-

For Non-Radioactive Assays: Follow the kit manufacturer's instructions, which typically involve adding a detection reagent that produces a signal (e.g., luminescence) inversely proportional to the amount of remaining ATP.

-

-

Quantification and Analysis: Quantify the signal (band intensity or luminescence) for each reaction. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage inhibition against the log of the compound concentration to determine the IC50 value.

Data Summary: Representative Anticancer Activity

| Compound ID | Target Cell Line | IC50 (µM) |

| AP-AC-01 | MCF-7 (Breast) | 1.6 |

| AP-AC-01 | HCT-116 (Colon) | 1.1 |

| AP-AC-01 | HepG2 (Liver) | 3.5 |

| AP-AC-02 | MCF-7 (Breast) | 0.83 |

| AP-AC-02 | HCT-116 (Colon) | > 10 |

| AP-AC-02 | A549 (Lung) | 1.2 |

| Doxorubicin | MCF-7 (Breast) | 0.5 |

Note: Data are hypothetical and for illustrative purposes, based on typical values reported in the literature.[16]

Section 2: Antimicrobial Activity: Combating Pathogenic Threats

The rise of antimicrobial resistance necessitates the development of new chemical entities with novel mechanisms of action.[21] The pyrazole scaffold is a well-established core in compounds with potent antibacterial and antifungal properties.[1][22][23]

Experimental Evaluation: Antimicrobial Susceptibility Testing

The primary goal of in vitro antimicrobial testing is to determine the lowest concentration of a drug that can inhibit the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[21][24]

Visualization: Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for quantitative antimicrobial susceptibility testing.[25][26]

Objective: To quantitatively determine the MIC of test compounds against various microbial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[23][27]

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[21]

-

Test compounds dissolved in DMSO

-

Sterile 96-well microplates

-

Standard antibiotics for positive control (e.g., Ampicillin, Fluconazole)[1][22]

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.[28]

-

Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a range of concentrations.

-

Inoculation: Add 10 µL of the prepared microbial inoculum to each well, bringing the final volume to 110 µL.

-

Controls: Include a positive control (wells with inoculum but no drug) to confirm microbial growth and a negative control (wells with broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[21][25]

Data Summary: Representative Antimicrobial Activity

| Compound ID | S. aureus (G+) MIC (µg/mL) | E. coli (G-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |

| AP-AC-03 | 0.49 | 0.98 | 1.95 |

| AP-AC-04 | 1.95 | > 64 | 3.9 |

| Ampicillin | 0.98 | 1.95 | N/A |

| Fluconazole | N/A | N/A | 0.5 |

Note: Data are hypothetical and for illustrative purposes, based on values reported for pyrazole derivatives.[1]

Section 3: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Pyrazole-containing compounds, most famously Celecoxib, are known for their potent anti-inflammatory effects, often mediated by the inhibition of cyclooxygenase (COX) enzymes.[5][29]

Core Mechanism: Inhibition of COX Enzymes

The arachidonic acid cascade is a central pathway in inflammation. The COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[30] While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible at sites of inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with NSAIDs.[6][29] Aminopyrazole acetamide derivatives can be designed to selectively fit into the active site of the COX-2 enzyme.

Visualization: Arachidonic Acid Pathway

Caption: Inhibition of the COX pathway by an aminopyrazole acetamide derivative.

Experimental Protocol: In Vitro Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[31] This assay evaluates the ability of a compound to prevent heat-induced protein denaturation, serving as a reliable and simple in vitro screen for anti-inflammatory activity.[30][31]

Objective: To assess the in vitro anti-inflammatory potential of test compounds by measuring their ability to inhibit protein denaturation.

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin[30]

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Test compounds dissolved in DMSO

-

Reference drug (e.g., Diclofenac sodium)[31]

-

Water bath, spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a 0.2% solution of BSA in PBS.

-

Treatment: In separate test tubes, add 0.5 mL of the BSA solution and 0.1 mL of the test compound at various concentrations (e.g., 10 to 500 µg/mL).

-

Controls: Prepare a control tube containing 0.5 mL of BSA solution and 0.1 mL of vehicle (DMSO).

-

Incubation: Incubate all tubes at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the tubes in a water bath at 70°C for 5 minutes.[31]

-

Cooling and Measurement: Cool the tubes to room temperature and measure the turbidity (absorbance) at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100[30]

Data Summary: Representative Anti-inflammatory Activity

| Compound ID | Concentration (µg/mL) | % Inhibition of Denaturation |

| AP-AC-05 | 100 | 45.2% |

| AP-AC-05 | 250 | 78.6% |

| AP-AC-06 | 100 | 31.5% |

| AP-AC-06 | 250 | 55.9% |

| Diclofenac | 100 | 85.4% |

Note: Data are hypothetical and for illustrative purposes.

Section 4: Structure-Activity Relationship (SAR) Insights

The biological activity of aminopyrazole acetamide derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the acetamide fragment.[2][32][33] Understanding these relationships is critical for rational drug design and the optimization of lead compounds.

Visualization: General Scaffold for SAR

Caption: Key substitution points for SAR studies on the aminopyrazole acetamide scaffold.

A systematic exploration of substitutions at these positions allows for the fine-tuning of activity. For example, in FGFR inhibitors, bulky groups at the R1 position can clash with the "gatekeeper" residue, reducing activity, while specific substitutions on the R3 aryl ring are crucial for accessing hydrophobic back pockets to enhance potency and selectivity.[13]

Conclusion and Future Perspectives

The convergence of the aminopyrazole and acetamide scaffolds has yielded a class of molecules with profound and diverse biological activities. Their demonstrated potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds validates them as a rich source for drug discovery. The true strength of this chemical class lies in its tunability; subtle modifications to the core structure can dramatically shift its therapeutic profile, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Target Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and enhance the therapeutic window.

-

Overcoming Resistance: Proactively designing compounds, particularly in the anticancer and antimicrobial arenas, that are active against known resistance mutations.

-

Pharmacokinetic Optimization: Improving metabolic stability, oral bioavailability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties to translate potent in vitro activity into in vivo efficacy.

-

Exploring New Targets: Expanding the evaluation of these derivatives against other relevant biological targets, such as G-protein coupled receptors or ion channels, where the scaffold may also show promise.[32]

By leveraging the foundational knowledge and experimental methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of aminopyrazole acetamide derivatives.

References

-

Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

-

OIE (World Organisation for Animal Health). (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

WOAH (World Organisation for Animal Health). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Slideshare. (n.d.). Experimental evaluation of anti inflammatory agents. [Link]

-

Moon, S., et al. (n.d.). In vitro NLK Kinase Assay. PMC, NIH. [Link]

-

Wroblewska, J., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Molecules. [Link]

-

Uddin, M. S., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. [Link]

-

Apeiron. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. [Link]

-

Kaiser, P., et al. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

-

López-Lázaro, M. (2015). A simple and reliable approach for assessing anticancer activity in vitro. PubMed. [Link]

-

Gudi, S. K., & Das, S. (2023). Antimicrobial Susceptibility Testing. StatPearls, NCBI Bookshelf. [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

-

Rubinchik, E., & Pasetka, C. (2010). Assay systems for measurement of anti-inflammatory activity. PubMed. [Link]

-

Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]

-

Al-Warhi, T., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

-

López-Lázaro, M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]

-

ResearchGate. (2016). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. [Link]

-

Sblendorio, C., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

-

López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]

-

Harrison, C. R., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC, NIH. [Link]

-

ResearchGate. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. [Link]

-

JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]

-

Asati, V., & Mahapatra, D. K. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

Bîcu, E., & Teodori, E. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC. [Link]

-

Juchum, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC, NIH. [Link]

-

ResearchGate. (2023). (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]

-

Bîcu, E., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Abu-Hashem, A. A., et al. (2014). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules. [Link]

-

Al-Warhi, T., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC, NIH. [Link]

-

Suresha, G. P., et al. (2021). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Polycyclic Aromatic Compounds. [Link]

-

Al-Ostath, R. A. S., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Egyptian Journal of Chemistry. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]

-

Carradori, S., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH. [Link]

-

Sblendorio, C., et al. (2022). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC, PubMed Central. [Link]

-

Al-Ghorbani, M., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine. Semantic Scholar. [Link]

-

Gomaa, H. A. M., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC, NIH. [Link]

-

Kumar, D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Chambers, L. J., et al. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. PubMed. [Link]

-

Sblendorio, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

ResearchGate. (2021). (PDF) One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. [Link]

-

Wang, C., et al. (2016). Design, Synthesis and Insecticidal Activities of Novel Acetamido Derivatives Containing N-pyridylpyrazole Carboxamides. PubMed. [Link]

-

Domyati, T., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. [Link]

-

JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. PMC, PubMed Central. [Link]

-

ResearchGate. (2020). Synthesis and Biological Activities of Novel Pyrazole Amide Derivatives Containing Substituted Pyridyl Group | Request PDF. [Link]

-

ResearchGate. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. [Link]

-

SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. archivepp.com [archivepp.com]

- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro kinase assay [protocols.io]

- 18. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. revvity.com [revvity.com]

- 21. pdb.apec.org [pdb.apec.org]

- 22. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. integra-biosciences.com [integra-biosciences.com]

- 25. woah.org [woah.org]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

- 28. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 32. Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Exploratory Screening of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Foreword: Unveiling the Potential of a Novel Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in numerous clinically successful drugs.[1][2][3] Derivatives of this five-membered heterocycle have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[4][5] This guide focuses on a specific, lesser-explored molecule: 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide (henceforth referred to as Compound X). With its distinct substitution pattern, featuring a 3-amino group and an N,N-dimethylacetamide moiety at the 1-position, Compound X presents a unique opportunity for discovering novel biological functions and therapeutic applications.

This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals embarking on the initial exploratory screening of Compound X. We will eschew a rigid, one-size-fits-all template, instead adopting a fluid and logical progression that mirrors the dynamic nature of early-stage drug discovery. Our approach is grounded in scientific integrity, emphasizing the causality behind experimental choices and the implementation of self-validating protocols. Every recommendation is supported by authoritative references, ensuring a trustworthy and robust framework for your investigation.

Section 1: Foundational Characterization of Compound X

Before delving into biological screening, a thorough understanding of the physicochemical properties of Compound X is paramount. These initial assessments are critical for ensuring the quality and reproducibility of subsequent assays and for predicting its drug-like potential.[6][7]

Physicochemical Properties Assessment

A preliminary in silico and experimental evaluation of Compound X's properties will guide formulation and experimental design.

Table 1: Predicted and Experimental Physicochemical Parameters for Compound X

| Parameter | Method | Predicted/Target Value | Experimental Protocol | Rationale |

| Molecular Weight | Mass Spectrometry | 168.21 g/mol | High-Resolution Mass Spectrometry (HRMS) | Confirms identity and purity of the synthesized compound. |

| Solubility | In silico / Experimental | > 50 µM in DMSO and aqueous buffer | Kinetic and thermodynamic solubility assays | Ensures compound is soluble at test concentrations, preventing false negatives.[8] |

| Lipophilicity (LogP/LogD) | In silico / Experimental | LogP: 1-3 | Shake-flask or HPLC method | Influences membrane permeability and off-target effects.[9] |

| pKa | In silico / Experimental | Basic pKa due to amino group | Potentiometric titration or capillary electrophoresis | Determines the ionization state at physiological pH, affecting target binding and cellular uptake.[10] |

| Chemical Purity | HPLC-UV/MS | > 95% | Reverse-phase HPLC with UV and MS detection | Guarantees that observed biological activity is due to Compound X and not impurities. |

Initial Safety and Viability Profiling

The first biological question to address is the compound's general effect on cell health. Cytotoxicity assays are fundamental in early drug discovery to identify compounds that are overtly toxic and to determine a suitable concentration range for further screening.[11][12][13]

-

Cell Seeding: Plate a panel of human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line like A549 for lung) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a 10-point serial dilution of Compound X in the appropriate cell culture medium, typically ranging from 100 µM down to nanomolar concentrations. Add the dilutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Trustworthiness Check: A parallel positive control (e.g., doxorubicin) should be run to validate the assay's sensitivity. Any significant cytotoxicity (IC50 < 10 µM) in non-cancerous cell lines may indicate a narrow therapeutic window and should be carefully considered.

Section 2: The Exploratory Screening Cascade

Based on the established prevalence of pyrazole derivatives as kinase inhibitors, a logical starting point for the exploratory screening of Compound X is to investigate its potential in this target class.[1][2][14] The following cascade is designed to progressively narrow the focus from broad profiling to more specific target validation.

Caption: Exploratory Screening Cascade for Compound X.

Tier 1: Broad Spectrum Profiling

The initial tier aims to cast a wide net to identify potential areas of biological activity.

-

Broad Kinase Panel Screen: Utilizing a commercially available kinase panel (e.g., Eurofins KinaseProfiler™ or Promega Kinase-Glo®), Compound X will be screened at a single, high concentration (e.g., 10 µM) against a diverse set of kinases. This will provide a preliminary "hit list" of potential targets. The pyrazole scaffold is a known hinge-binding motif, making interactions with the ATP-binding site of kinases a high probability.[2]

Tier 2: Hit Confirmation and Selectivity

Hits from the primary screen require confirmation and further characterization.

-

Dose-Response Kinase Assays: For the top 3-5 kinase hits from the panel screen, full dose-response curves will be generated to determine their respective IC50 values. This quantitative data is crucial for ranking the potency of Compound X against different kinases.

-

Cellular Target Engagement: Confirming that Compound X interacts with its putative target in a cellular context is a critical validation step. Techniques like the NanoBRET™ Target Engagement Assay or the Cellular Thermal Shift Assay (CETSA®) can provide evidence of target binding within intact cells.

Tier 3: Mechanistic and Functional Characterization

Once a primary target is validated, the focus shifts to understanding the downstream consequences of its modulation.

Caption: Hypothetical Signaling Pathway for Compound X.

Assuming a hit on a cell cycle-related kinase like Aurora Kinase B[1]:

-

Cell Treatment: Treat a relevant cancer cell line (e.g., HCT116) with increasing concentrations of Compound X for a defined period (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated form of a known substrate (e.g., phospho-Histone H3 for Aurora Kinase B) and the total protein as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

-

Analysis: Quantify the band intensities to determine the effect of Compound X on substrate phosphorylation.

A dose-dependent decrease in the phosphorylated substrate would provide strong evidence for the on-target activity of Compound X.

Tier 4: Early ADME and Druggability

In parallel with mechanistic studies, an early assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Compound X is crucial for its potential as a drug candidate.[15][16][17]

Table 2: Tier 1 In Vitro ADME Assays

| Assay | Experimental System | Endpoint | Rationale |

| Metabolic Stability | Human Liver Microsomes | Half-life (t1/2), Intrinsic Clearance | Predicts how quickly the compound is metabolized by the liver.[8] |

| CYP450 Inhibition | Recombinant CYP Isoforms (e.g., 3A4, 2D6, 2C9) | IC50 | Assesses the potential for drug-drug interactions.[8] |

| Plasma Protein Binding | Equilibrium Dialysis | Percentage Bound | Determines the fraction of free compound available to exert its biological effect. |

| Permeability | Caco-2 or PAMPA Assay | Apparent Permeability (Papp) | Predicts intestinal absorption and oral bioavailability.[17] |

These assays provide an early indication of the compound's pharmacokinetic profile and can guide future chemical modifications to improve its drug-like properties.[15][18]

Section 3: Concluding Remarks and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the exploratory screening of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide. By following the proposed cascade, researchers can systematically unravel the biological potential of this novel molecule. The emphasis on early, integrated assessment of biological activity, mechanism of action, and drug-like properties will enable informed decision-making and efficient allocation of resources.

Positive outcomes from this screening funnel would warrant further investigation, including lead optimization to enhance potency and selectivity, in vivo efficacy studies in relevant disease models, and more extensive toxicology assessments. The journey from a novel scaffold to a clinical candidate is long and challenging, but a robust and logical exploratory phase, as detailed herein, lays a solid foundation for success.

References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available at: [Link]

-

Cytotoxicity Assays | Life Science Applications. Available at: [Link]

-

(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate. Available at: [Link]

-

In Vitro ADME Assays and Services - Charles River Laboratories. Available at: [Link]

-

In Vitro ADME Assays and Services - ICE Bioscience. Available at: [Link]

-

In Vitro Cytotoxicity Assay - Alfa Cytology. Available at: [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Available at: [Link]

-

In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. Available at: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. Available at: [Link]

-

ADME Assays - Agilent. Available at: [Link]

-

The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a - ResearchGate. Available at: [Link]

-

Physico-chemical properties of the designed pyrazole derivatives - ResearchGate. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. Available at: [Link]

-

Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters - ACS Publications. Available at: [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available at: [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - NIH. Available at: [Link]

-

Identification of Pyrazole Derivatives of Usnic Acid as Novel Inhibitor of SARS-CoV-2 Main Protease Through Virtual Screening Approaches - PubMed Central. Available at: [Link]

-

Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - PubMed. Available at: [Link]

-

2-(4-Amino-1h-pyrazol-1-yl)-N,N-diethylacetamide - Smolecule. Available at: [Link]

-

2-(3-amino-1h-pyrazol-1-yl)-n,n-dimethylacetamide - PubChemLite. Available at: [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. Available at: [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. Available at: [Link]

-

N,N-DIMETHYLACETAMIDE (DMAC) CAS N°:127-19-5. Available at: [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

-

Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed. Available at: [Link]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC - NIH. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available at: [Link]

-

Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. Available at: [Link]

-

CID 22370629 | C16H36N4O4 - PubChem. Available at: [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. criver.com [criver.com]

- 9. Identification of Pyrazole Derivatives of Usnic Acid as Novel Inhibitor of SARS-CoV-2 Main Protease Through Virtual Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. opentrons.com [opentrons.com]

- 13. kosheeka.com [kosheeka.com]

- 14. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. ADME Assays | アジレント [agilent.com]

- 18. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]

2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action for 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide and Related Novel Aminopyrazole Compounds

Abstract

The compound 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide represents a novel chemical entity for which the mechanism of action (MoA) is not yet publicly elucidated. This guide provides a comprehensive framework for characterizing such a compound. We will begin by dissecting its structural components to form rational hypotheses about its potential biological targets. The core of this document presents a multi-tiered experimental roadmap, detailing the necessary in-silico, in-vitro, and cellular assays required to systematically identify and validate its MoA. This includes detailed protocols for target identification, pathway analysis, and functional characterization. By synthesizing established methodologies with strategic insights, this guide serves as a practical blueprint for researchers seeking to define the therapeutic potential of novel aminopyrazole-based small molecules.

Part 1: Structural Analysis and Target Hypothesis

The structure of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide contains key pharmacophores that provide initial clues to its potential biological activity.

-